Ki16198

Description

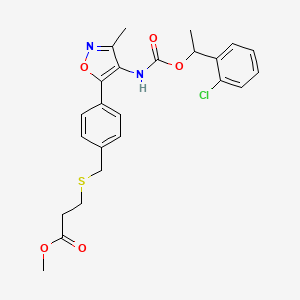

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ki16198: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, LPA₁ and LPA₃. As a methyl ester prodrug of Ki16425, it exhibits enhanced oral bioavailability, making it a valuable tool for in vivo studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor selectivity, impact on downstream signaling pathways, and its application in cancer research, particularly in inhibiting cell migration and invasion. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: LPA₁ and LPA₃ Receptor Antagonism

This compound functions as a competitive antagonist at two of the high-affinity G protein-coupled receptors for lysophosphatidic acid: LPA₁ and LPA₃.[1][2][3] By binding to these receptors, this compound blocks the binding of the endogenous ligand LPA, thereby inhibiting the initiation of downstream intracellular signaling cascades that are normally triggered by LPA. This antagonistic action has been shown to effectively suppress various cellular processes stimulated by LPA, including cell migration, invasion, and proliferation, particularly in the context of cancer.[1][4] Notably, this compound shows weaker inhibitory activity at the LPA₂ receptor and has no significant activity at LPA₄, LPA₅, or LPA₆ receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity of this compound.

Table 1: Receptor Binding Affinity and Inhibitory Constants

| Compound | Target Receptor | Parameter | Value (µM) | Cell Line/System | Reference |

| This compound | LPA₁ | Kᵢ | 0.34 | RH7777 cells | |

| This compound | LPA₃ | Kᵢ | 0.93 | RH7777 cells |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Assay | LPA Concentration | This compound Concentration | Effect | Reference |

| YAPC-PD | Migration | 1 µM | 10 µM | Inhibition | |

| YAPC-PD | Invasion | 1 µM | 10 µM | Inhibition | |

| Panc-1 | Invasion | 1 µM | 10 µM | Inhibition | |

| CFPAC-1 | Invasion | 1 µM | 10 µM | Inhibition | |

| BxPC-3 | Invasion | 1 µM | 10 µM | Inhibition | |

| YAPC-PD | proMMP-9 Expression | 1 µM | 10 µM | Significant decrease |

Signaling Pathways Modulated by this compound

LPA receptors, including LPA₁ and LPA₃, couple to various heterotrimeric G proteins, primarily Gi/o, Gq/11, and G₁₂/₁₃. Activation of these G proteins by LPA initiates a complex network of downstream signaling pathways that regulate key cellular functions. By blocking LPA binding, this compound effectively inhibits these signaling cascades.

Gq/11-PLC-IP₃-Ca²⁺ Pathway

LPA binding to LPA₁ and LPA₃ activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key second messenger in many cellular processes. This compound inhibits this LPA-induced calcium mobilization.

Figure 1. this compound inhibits the LPA-induced Gq/11-PLC-IP₃-Ca²⁺ signaling pathway.

Gi/o-PI3K/Akt and MAPK/ERK Pathways

Upon activation by LPA, LPA₁ and LPA₃ can also couple to Gi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) signaling pathways. These pathways are crucial for cell survival, proliferation, and growth. This compound's antagonism of LPA₁/₃ attenuates the activation of these pro-survival and proliferative signals.

Figure 2. this compound blocks LPA-mediated activation of PI3K/Akt and MAPK/ERK pathways.

G₁₂/₁₃-Rho-ROCK Pathway and Cell Migration

The G₁₂/₁₃-Rho-ROCK pathway is centrally involved in regulating the actin cytoskeleton, which is essential for cell migration and invasion. LPA binding to LPA₁ and LPA₃ activates G₁₂/₁₃, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes stress fiber formation and focal adhesion assembly, driving cell motility. This compound's inhibition of this pathway is a key mechanism by which it reduces cancer cell migration and invasion. A downstream effect of this pathway is the increased production of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix and facilitate invasion.

Figure 3. this compound's role in inhibiting the G₁₂/₁₃-Rho-ROCK pathway to reduce cell motility.

Experimental Protocols

Inositol Phosphate Production Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the antagonistic effect of this compound on Gq/11-coupled LPA receptors.

Protocol:

-

Cell Culture and Labeling:

-

Culture RH7777 cells stably overexpressing either human LPA₁ or LPA₃ receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Plate cells in 12-well plates and grow to 80-90% confluency.

-

Label the cells by incubating overnight in inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL).

-

-

Antagonist and Agonist Treatment:

-

Wash the cells with serum-free medium containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of LPA (e.g., 1 µM) for 30-60 minutes at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M).

-

Scrape the cells and collect the lysate.

-

Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the IPs with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the LPA-induced IP production by this compound at each concentration.

-

Determine the Kᵢ value by fitting the data to a competitive inhibition model.

-

Figure 4. Workflow for the Inositol Phosphate Production Assay.

Cell Migration and Invasion Assays (Boyden Chamber)

These assays assess the ability of this compound to inhibit the LPA-induced migration and invasion of cancer cells through a porous membrane.

Protocol:

-

Cell Preparation:

-

Culture pancreatic cancer cells (e.g., YAPC-PD, Panc-1) in RPMI-1640 medium with 10% FBS.

-

Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.

-

Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.

-

-

Assay Setup (Migration):

-

Place Boyden chamber inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Add serum-free medium containing LPA (e.g., 1 µM) as a chemoattractant to the lower chamber.

-

In the upper chamber, add the cell suspension (e.g., 1 x 10⁵ cells) pre-incubated with various concentrations of this compound or vehicle.

-

-

Assay Setup (Invasion):

-

The protocol is similar to the migration assay, but the Boyden chamber inserts are pre-coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant migration/invasion (e.g., 24-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with Diff-Quik or crystal violet).

-

Count the number of stained cells in several microscopic fields for each insert.

-

-

Data Analysis:

-

Express the results as the number of migrated/invaded cells per field or as a percentage of the control (LPA-stimulated, no inhibitor).

-

Figure 5. Workflow for the Cell Migration and Invasion Assays.

Conclusion

This compound is a specific and orally active antagonist of LPA₁ and LPA₃ receptors. Its mechanism of action involves the direct blockade of LPA binding, leading to the inhibition of multiple downstream signaling pathways, including those mediated by Gq/11, Gi/o, and G₁₂/₁₃. This inhibitory action translates into the suppression of key cancer-related cellular processes such as migration and invasion, making this compound an invaluable pharmacological tool for studying the roles of LPA signaling in cancer progression and a potential lead compound for the development of novel anti-metastatic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Ki16198: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of the Lysophosphatidic Acid Receptor Antagonist Ki16198

Abstract

This compound is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. As a methyl ester prodrug of Ki16425, it exhibits enhanced oral bioavailability, making it a valuable tool for in vivo studies. This compound has demonstrated significant efficacy in preclinical models of cancer, particularly in inhibiting tumor cell migration, invasion, and metastasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and a visualization of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Core Concepts and Mechanism of Action

This compound is a selective antagonist of two G protein-coupled receptors (GPCRs), LPA1 and LPA3, which are activated by the bioactive lipid, lysophosphatidic acid.[1][2] LPA signaling is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival.[3][4] In the context of cancer, aberrant LPA signaling is often associated with increased metastatic potential.[1]

This compound competitively blocks the binding of LPA to LPA1 and LPA3, thereby inhibiting the initiation of downstream signaling cascades. These receptors couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of these pathways by this compound leads to a reduction in key cellular processes that drive cancer progression, such as cell migration and invasion. Notably, this compound has been shown to be particularly effective in attenuating the invasion and metastasis of pancreatic cancer cells.

Quantitative Data

The inhibitory activity of this compound against LPA1 and LPA3 has been characterized by its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound.

| Target | Parameter | Value (µM) | Cell Line | Assay | Reference |

| LPA1 | Ki | 0.34 | RH7777 | Inositol Phosphate Production | |

| LPA3 | Ki | 0.93 | RH7777 | Inositol Phosphate Production |

Signaling Pathways

This compound exerts its biological effects by inhibiting the signaling pathways downstream of the LPA1 and LPA3 receptors. Upon LPA binding, these receptors activate multiple G protein families, leading to a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: LPA1/LPA3 signaling cascade inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Komachi et al. (2012) in their study on pancreatic cancer.

In Vitro Cell Invasion Assay (Modified Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Human pancreatic cancer cell lines (e.g., Panc-1, YAPC-PD)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Serum-free RPMI-1640 medium containing 0.1% Bovine Serum Albumin (BSA)

-

Lysophosphatidic Acid (LPA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cotton swabs

-

Methanol

-

Giemsa stain

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to 1 mg/mL in cold, serum-free RPMI-1640.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for 4-6 hours to allow the gel to solidify.

-

-

Cell Preparation:

-

Culture pancreatic cancer cells in RPMI-1640 with 10% FBS until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in serum-free RPMI-1640 containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 600 µL of serum-free RPMI-1640 containing 0.1% BSA and LPA (e.g., 1 µM) to the lower chamber of the 24-well plate.

-

In the upper chamber, add 100 µL of the cell suspension (1 x 10^5 cells).

-

To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 30 minutes before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Giemsa stain for 20 minutes.

-

Wash the inserts with distilled water and allow them to air dry.

-

Count the number of stained cells in at least five random microscopic fields per insert.

-

Calculate the percentage of invasion relative to the control (LPA-stimulated cells without this compound).

-

Caption: Workflow for the in vitro cell invasion assay.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is often upregulated in invasive cancer cells.

Materials:

-

Conditioned medium from cell cultures

-

10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin

-

Tris-Glycine SDS Sample Buffer (non-reducing)

-

Zymogram Renaturation Buffer (e.g., 2.5% Triton X-100 in dH2O)

-

Zymogram Development Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation:

-

Culture pancreatic cancer cells in serum-free medium for 48 hours in the presence or absence of LPA and/or this compound.

-

Collect the conditioned medium and centrifuge to remove cells and debris.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

After electrophoresis, incubate the gel in Zymogram Renaturation Buffer for 30 minutes at room temperature with gentle agitation to remove SDS.

-

Decant the renaturation buffer and incubate the gel in Zymogram Development Buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.

-

-

Quantification:

-

Scan the gel and quantify the intensity of the lytic bands using densitometry software.

-

In Vivo Pancreatic Cancer Metastasis Model

This in vivo model assesses the effect of orally administered this compound on pancreatic cancer tumorigenesis and metastasis.

Materials:

-

Male BALB/c nude mice (6 weeks old)

-

YAPC-PD human pancreatic cancer cells

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound

Procedure:

-

Cell Inoculation:

-

Resuspend YAPC-PD cells in PBS at a concentration of 1 x 10^8 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^7 cells) into the abdominal cavity of each mouse via the right flank on day 0.

-

-

Drug Administration:

-

Prepare a solution of this compound (1 mg in 500 µL of PBS/12.5% DMSO).

-

Administer the this compound solution orally to the treatment group of mice every day from day 0 (just before cancer cell inoculation) to day 28.

-

Administer the vehicle (500 µL of 12.5% DMSO in PBS) to the control group of mice following the same schedule.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for signs of tumor growth and distress.

-

On day 28, euthanize the mice.

-

Collect ascites to measure MMP activity.

-

Determine tumor volume by weighing all visible tumor nodes.

-

Isolate liver, lung, and brain tissues to evaluate metastasis by measuring the mRNA expression of a human-specific gene (e.g., GAPDH) via quantitative real-time PCR.

-

Conclusion

This compound is a valuable research tool for investigating the role of the LPA1 and LPA3 signaling pathways in various physiological and pathological processes, particularly in the context of cancer metastasis. Its oral bioavailability makes it suitable for in vivo studies, and its selective antagonism provides a means to dissect the specific contributions of LPA1 and LPA3 to cellular behavior. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and other LPA receptor antagonists is warranted.

References

- 1. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LPA Receptor Selectivity of Ki16198

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the lysophosphatidic acid (LPA) receptor antagonist Ki16198, with a core focus on its receptor selectivity profile. This compound, the methyl ester of Ki16425, is a potent and orally active antagonist used in research to probe the physiological and pathological roles of LPA signaling, particularly in contexts such as cancer tumorigenesis and metastasis.[1] This guide synthesizes key quantitative data, details common experimental methodologies for its characterization, and visualizes its mechanism of action and selectivity.

Quantitative Selectivity Profile of this compound

This compound demonstrates marked selectivity for the LPA receptors LPA₁ and LPA₃. It is substantially less potent at the LPA₂ receptor and is considered inactive at LPA₄, LPA₅, and LPA₆.[2][3][4] This selectivity is critical for its use as a tool to dissect the specific contributions of LPA₁/LPA₃-mediated signaling pathways. The inhibitory constants (Kᵢ) are typically determined through functional assays, such as measuring the inhibition of LPA-induced inositol phosphate production.

The table below summarizes the quantitative data on the inhibitory activity of this compound against various LPA receptor subtypes.

| Receptor Subtype | Inhibitory Constant (Kᵢ) | Assay Type | Reference |

| LPA₁ | 0.34 µM | Inositol Phosphate Production | [1] |

| LPA₂ | Weaker inhibition (exact Kᵢ not consistently reported) | Inositol Phosphate Production | |

| LPA₃ | 0.93 µM | Inositol Phosphate Production | |

| LPA₄ | No activity | Inositol Phosphate Production | |

| LPA₅ | No activity | Inositol Phosphate Production | |

| LPA₆ | No activity | Cell Shape Response |

LPA Receptor Signaling and Mechanism of Action of this compound

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), namely LPA₁ to LPA₆. These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G₁₂/₁₃, to initiate a wide range of downstream cellular responses such as cell proliferation, migration, and survival.

This compound acts as a competitive antagonist at LPA₁ and LPA₃ receptors. By binding to these receptors, it prevents the binding of LPA, thereby blocking the activation of downstream signaling cascades. The diagram below illustrates the primary signaling pathway inhibited by this compound.

Experimental Protocols

The selectivity of this compound is determined using specific functional assays that measure the downstream consequences of LPA receptor activation. The most common method is the inositol phosphate accumulation assay.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream second messenger generated upon the activation of Gq-coupled receptors like LPA₁, LPA₂, and LPA₃.

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of this compound by measuring its ability to block LPA-induced IP accumulation.

Methodology:

-

Cell Culture: Use a host cell line (e.g., RH7777 or HEK293) engineered to stably overexpress a single human LPA receptor subtype (LPA₁, LPA₂, or LPA₃).

-

Cell Labeling: Incubate the cells with [³H]-myo-inositol overnight. This allows the radioactive inositol to be incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IP metabolites.

-

Agonist Stimulation: Add a fixed, sub-maximal concentration of LPA to stimulate the LPA receptors and incubate for a specific duration (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid).

-

Purification: Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.

-

Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the radioactive counts against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the LPA-induced response. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The workflow for such an experiment is visualized below.

Visualizing the Selectivity Profile

The distinct inhibitory profile of this compound makes it a valuable pharmacological tool. It allows for the specific investigation of biological processes mediated by LPA₁ and LPA₃, while having minimal confounding effects on LPA₂ signaling and negligible impact on LPA₄, LPA₅, and LPA₆.

The following diagram illustrates the logical relationship of this compound's selectivity.

References

Ki16198: A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, demonstrating selectivity for LPA1 and LPA3 subtypes. As the methyl ester of its active metabolite, Ki16425, this compound serves as a valuable pharmacological tool for investigating the roles of LPA signaling in various physiological and pathological processes, particularly in cancer biology. This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound, intended to support researchers in its application.

Chemical Structure and Properties

This compound is chemically identified as methyl 3-[[4-[4-[[1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate. It is the methyl ester of Ki16425, which is the active antagonist. This esterification enhances its oral bioavailability.

| Property | Value |

| Molecular Formula | C24H25ClN2O5S |

| Molecular Weight | 488.98 g/mol |

| IUPAC Name | methyl 3-({4-[4-({[1-(2-chlorophenyl)ethyl]oxy}carbonylamino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)thiopropanoate |

| SMILES | CC(C1=CC=CC=C1Cl)OC(=O)NC2=C(C3=CC=C(CSCCC(=O)OC)C=C3)ON=C2C |

| Physical Appearance | Solid |

| Solubility | Insoluble in H2O; Soluble in DMSO (>24.45 mg/mL) and Ethanol (≥2.53 mg/mL) |

Mechanism of Action and Biological Function

This compound functions as a competitive antagonist at LPA receptors, with a pronounced selectivity for LPA1 and LPA3. It exhibits weaker inhibitory activity towards LPA2 and is inactive against LPA4, LPA5, and LPA6. The inhibitory potency of this compound is comparable to its active form, Ki16425.[1]

Receptor Binding Affinity

The antagonist activity of this compound is quantified by the inhibitory constant (Ki) of its active form, Ki16425, against various LPA receptor subtypes. These values were determined by measuring the inhibition of LPA-induced inositol phosphate production in RH7777 cells transfected with the respective human LPA receptors.[2][3]

| Receptor Subtype | Ki of Ki16425 (μM) |

| LPA1 | 0.34[2][4] |

| LPA2 | 6.5 |

| LPA3 | 0.93 |

Other studies using a GTPγS binding assay have reported Ki values of 0.25 µM and 0.36 µM for LPA1 and LPA3, respectively.

Cellular Functions

This compound has been demonstrated to inhibit a range of LPA-mediated cellular processes, primarily those associated with cancer progression. Its effects have been extensively studied in pancreatic cancer cell lines.

-

Inhibition of Cell Migration and Invasion: this compound effectively inhibits LPA-induced migration and invasion of pancreatic cancer cells. In the YAPC-PD pancreatic cancer cell line, 10 μM this compound demonstrated a potent inhibitory effect on both migration and invasion, with a potency similar to Ki16425. Similar inhibitory effects on LPA-induced invasion were observed in other pancreatic cancer cell lines, including Panc-1, CFPAC-1, and BxPC-3.

-

Inhibition of MMP-9 Expression: this compound has been shown to suppress the LPA-induced expression of pro-matrix metalloproteinase-9 (proMMP-9) at both the protein and mRNA levels in YAPC-PD cells.

-

Inhibition of Cell Proliferation: At a concentration of 1 μM, this compound inhibits the proliferation of lpa1Δ-1 and lpa1Δ+-1 cells by approximately 70%.

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor and anti-metastatic effects in preclinical models. In a YAPC-PD pancreatic cancer cell xenograft mouse model, oral administration of this compound (2 mg/kg) resulted in a 50% decrease in the total metastatic node weight in the peritoneal cavity and a reduction in ascites formation. This treatment also attenuated invasion and metastasis to the lung, liver, and brain.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by blocking the downstream signaling cascades initiated by the activation of LPA1 and LPA3 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to multiple heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to regulate diverse cellular functions.

LPA1 and LPA3 Signaling via Gαq/11

Activation of the Gαq/11 pathway by LPA1 and LPA3 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound inhibits this pathway by blocking the initial receptor activation, thereby preventing the production of these second messengers.

LPA1 and LPA3 Signaling via Gα12/13

Coupling of LPA1 and LPA3 to Gα12/13 proteins leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, processes that are critical for cell contraction and migration. This compound blocks this signaling cascade, leading to an inhibition of RhoA-mediated cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the function of this compound.

Inositol Phosphate Production Assay

This assay is used to determine the antagonist activity of this compound at Gαq/11-coupled LPA receptors.

Protocol:

-

Cell Culture and Labeling:

-

Culture RH7777 cells stably expressing the desired human LPA receptor subtype (LPA1, LPA2, or LPA3) in DMEM supplemented with 10% fetal bovine serum (FBS) and an appropriate selection antibiotic.

-

Seed cells in 12-well plates and grow to confluence.

-

Label the cells by incubating for 24 hours in inositol-free DMEM containing 1% fatty acid-free bovine serum albumin (BSA) and 2 µCi/mL myo-[3H]inositol.

-

-

Antagonist and Agonist Treatment:

-

Wash the labeled cells three times with serum-free DMEM containing 20 mM HEPES (pH 7.4).

-

Pre-incubate the cells for 15 minutes with varying concentrations of this compound or vehicle (DMSO) in the presence of 10 mM LiCl.

-

Stimulate the cells with 1 µM LPA for 30 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

Collect the TCA-soluble fraction.

-

Wash the TCA-insoluble fraction with 5% TCA and combine the supernatants.

-

Extract the TCA by washing four times with an equal volume of water-saturated diethyl ether.

-

-

Quantification:

-

Separate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.

-

Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Cell Migration Assay (Boyden Chamber)

This assay quantifies the ability of this compound to inhibit LPA-induced cancer cell migration.

Protocol:

-

Cell Preparation:

-

Culture pancreatic cancer cells (e.g., YAPC-PD) in RPMI 1640 medium supplemented with 10% FBS.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells using trypsin-EDTA, wash with serum-free medium containing 0.1% BSA, and resuspend at a concentration of 1 x 106 cells/mL.

-

-

Assay Setup:

-

Use a 48-well microchemotaxis chamber with a polycarbonate filter (8-µm pore size) coated with 10 µg/mL fibronectin.

-

Add serum-free medium containing 1 µM LPA to the lower wells of the chamber.

-

In the upper wells, add the cell suspension pre-incubated for 15 minutes with various concentrations of this compound or vehicle.

-

-

Incubation and Analysis:

-

Incubate the chamber for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Remove the non-migrated cells from the upper surface of the filter.

-

Fix and stain the migrated cells on the lower surface of the filter with Diff-Quik.

-

Count the number of migrated cells in five high-power fields (HPF) under a microscope.

-

Express the results as the percentage of migration relative to the LPA-stimulated control.

-

Matrigel Invasion Assay

This assay assesses the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation:

-

Use transwell inserts with an 8-µm pore size polycarbonate membrane.

-

Coat the upper surface of the membrane with 50 µL of Matrigel (1 mg/mL) and allow it to solidify at 37°C for 2 hours.

-

-

Cell Seeding and Treatment:

-

Prepare and resuspend the cells as described for the cell migration assay.

-

Add 100 µL of the cell suspension (1 x 105 cells) pre-incubated with this compound or vehicle to the upper chamber.

-

Add 600 µL of serum-free medium containing 1 µM LPA to the lower chamber.

-

-

Incubation and Quantification:

-

Incubate for 24 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the Matrigel.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in five HPF.

-

Express the results as a percentage of invasion relative to the LPA-stimulated control.

-

Quantitative Real-Time PCR (qRT-PCR) for MMP-9 Expression

This method is used to quantify the effect of this compound on LPA-induced MMP-9 mRNA expression.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Seed YAPC-PD cells in 6-well plates and grow to near confluence.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with 1 µM LPA in the presence or absence of 10 µM this compound for 24 hours.

-

Extract total RNA from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

-

Reverse Transcription:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using a suitable thermal cycler and a SYBR Green-based PCR master mix.

-

Use primers specific for human MMP-9 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Human MMP-9 Forward Primer: 5'-TGG GCT ACA CTG GAC CTT CC-3'

-

Human MMP-9 Reverse Primer: 5'-GGC TTT CTC TCG GAT ACT GGG-3'

-

-

The thermal cycling conditions should be optimized but typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MMP-9 and the housekeeping gene.

-

Calculate the relative expression of MMP-9 mRNA using the ΔΔCt method.

-

Conclusion

This compound is a valuable research tool for elucidating the roles of LPA1 and LPA3 receptors in health and disease. Its oral activity and selectivity make it particularly useful for in vivo studies. This technical guide provides a foundation for researchers to effectively utilize this compound in their investigations, from understanding its fundamental properties to applying it in relevant experimental models. The provided protocols and signaling pathway diagrams serve as a starting point for designing and interpreting experiments aimed at further unraveling the complexities of LPA signaling.

References

Ki16198 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically LPA1 and LPA3.[1] LPA, a bioactive phospholipid, is implicated in a multitude of cellular processes that are hallmarks of cancer, including proliferation, migration, invasion, and angiogenesis.[2][3][4] By targeting the LPA signaling axis, this compound presents a promising therapeutic strategy for various malignancies, particularly those characterized by high metastatic potential. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-cancer properties.

Mechanism of Action

This compound functions as a competitive antagonist for the LPA1 and LPA3 receptors, which are G protein-coupled receptors (GPCRs). Upon binding of LPA, these receptors activate downstream signaling cascades that promote cancer progression. This compound, by blocking this interaction, effectively inhibits these oncogenic signals. It is a methyl ester derivative of Ki16425, a modification that enhances its oral bioavailability.

The primary signaling pathways attenuated by this compound include:

-

Rho/ROCK Pathway: LPA signaling through LPA1/3 is a potent activator of the Rho/ROCK pathway, which plays a critical role in cytoskeletal reorganization, cell contraction, and motility, all of which are essential for cancer cell invasion and metastasis.

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade, a central regulator of cell survival, proliferation, and growth, is also activated by LPA1/3 receptors. Inhibition of this pathway by this compound can lead to decreased tumor cell survival and proliferation.

-

MAPK/ERK Pathway: The MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival, is another downstream target of LPA1/3 signaling. This compound-mediated inhibition of this pathway contributes to its anti-proliferative effects.

-

Matrix Metalloproteinase (MMP) Production: this compound has been shown to inhibit the LPA-induced production of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.

Data Presentation

Receptor Binding Affinity

The following table summarizes the inhibitory constants (Ki) of this compound for the LPA1 and LPA3 receptors.

| Receptor | Ki (μM) |

| LPA1 | 0.34 |

| LPA3 | 0.93 |

Lower Ki values indicate higher binding affinity.

In Vitro Efficacy: Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated potent inhibition of LPA-induced migration and invasion in various pancreatic cancer cell lines, with a potency similar to its parent compound, Ki16425. While specific IC50 values for migration and invasion inhibition are not consistently reported across multiple public sources, studies have shown that a concentration of 10 μM this compound effectively inhibits these processes in pancreatic cancer cells.

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines the methodology to assess the effect of this compound on cancer cell invasion.

Materials:

-

24-well Transwell® inserts (8 µm pore size)

-

Matrigel™ Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cotton swabs

-

70% Ethanol

-

0.1% Crystal Violet solution

Procedure:

-

Coating of Inserts: Thaw Matrigel™ on ice. Dilute Matrigel™ with cold, serum-free medium (1:3 ratio). Add 50 µL of the diluted Matrigel™ to the upper chamber of the Transwell® inserts. Incubate at 37°C for at least 4-6 hours to allow for gel formation.

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.

-

Assay Setup:

-

Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Seed 100 µL of the pre-incubated cell suspension into the upper chamber of the Matrigel™-coated inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Staining:

-

Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invaded cells on the lower surface by immersing the inserts in 70% ethanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Capture images from multiple random fields and calculate the average number of invaded cells.

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol details the procedure for detecting the enzymatic activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with this compound.

Materials:

-

Conditioned cell culture media

-

SDS-PAGE equipment

-

Polyacrylamide gel with 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris-based buffer with CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Wash cells with serum-free medium and then incubate in serum-free medium for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Treat the cells with LPA in the presence or absence of this compound during the serum-free incubation period.

-

-

Electrophoresis:

-

Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

-

Load the samples onto a polyacrylamide gel containing gelatin.

-

Run the electrophoresis at 4°C.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 12-48 hours. This allows the gelatinases to digest the gelatin in the gel.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits LPA-induced signaling pathways promoting cancer metastasis.

Experimental Workflows

Caption: Workflow for the Boyden Chamber Cell Invasion Assay.

Caption: Workflow for Gelatin Zymography to detect MMP activity.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the LPA-LPAR signaling axis in cancer. Its ability to inhibit key processes in tumor progression, such as invasion and metastasis, underscores the therapeutic potential of targeting LPA receptors. Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cancer models and to identify predictive biomarkers for patient stratification. As of late 2025, there are no publicly listed clinical trials specifically for this compound. The development of more selective LPA receptor antagonists and their evaluation in clinical settings will be crucial for translating the promise of this therapeutic strategy into tangible benefits for cancer patients.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

Ki16198 and lysophosphatidic acid signaling

An In-depth Technical Guide to Ki16198 and Lysophosphatidic Acid Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysophosphatidic acid (LPA) is a potent, ubiquitous signaling phospholipid that orchestrates a wide array of cellular processes through a family of G protein-coupled receptors (GPCRs). The dysregulation of LPA signaling is implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic pain, making its receptors attractive therapeutic targets.[1][2] This guide provides a comprehensive technical overview of LPA signaling and the pharmacological antagonist this compound. We delve into the molecular mechanisms of LPA receptor activation, the principal downstream signaling cascades, and the specific inhibitory action of this compound. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a critical resource for researchers in the field.

The Lysophosphatidic Acid (LPA) Signaling Axis

LPA is a simple glycerophospholipid that acts as an extracellular signaling molecule.[1] Its biological effects are mediated primarily through at least six cognate GPCRs, designated LPA₁ through LPA₆.[3][4] These receptors are classified into two subfamilies: the endothelial cell differentiation gene (EDG) family, which includes LPA₁, LPA₂, and LPA₃, and a second family phylogenetically related to purinergic receptors, which includes LPA₄, LPA₅, and LPA₆.

The activation of these receptors by LPA initiates a cascade of intracellular events by coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs. This coupling diversity allows LPA to regulate a broad spectrum of cellular functions such as proliferation, survival, migration, and cytoskeletal rearrangement.

Key Downstream Signaling Pathways:

-

Gα12/13-RhoA Pathway: Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA. Active, GTP-bound RhoA then activates its downstream effector, Rho-associated kinase (ROCK), which mediates actin stress fiber formation, focal adhesion assembly, and cell contraction.

-

Gαq/11-PLC Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to intracellular calcium mobilization and the activation of protein kinase C (PKC).

-

Gαi/o-PI3K/Akt & Ras/MAPK Pathways: Gαi/o activation can lead to the inhibition of adenylyl cyclase and the stimulation of two critical pro-survival and pro-proliferative pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.

This compound: A Selective LPA Receptor Antagonist

This compound is an orally active and potent antagonist of LPA receptors. Chemically, it is the methyl ester of Ki16425, a well-characterized LPA antagonist. This esterification enhances its oral bioavailability, acting as a prodrug.

Mechanism of Action and Selectivity: this compound functions as a competitive antagonist, primarily targeting the LPA₁ and LPA₃ receptors. Its selectivity profile shows high potency for LPA₁ and LPA₃, weaker activity against LPA₂, and no significant inhibition of LPA₄, LPA₅, or LPA₆. This specificity makes this compound a valuable tool for dissecting the distinct roles of LPA₁ and LPA₃ in various physiological and pathological processes, particularly in cancer, where it has been shown to inhibit tumor cell migration, invasion, and metastasis.

Data Presentation: Potency of this compound

The inhibitory potency of this compound is typically quantified by its inhibitor constant (Kᵢ), determined through functional assays such as LPA-induced inositol phosphate production.

| Receptor Target | Inhibitor Constant (Kᵢ) | Assay Type | Reference |

| LPA₁ | 0.34 µM | Inositol Phosphate Production | |

| LPA₃ | 0.93 µM | Inositol Phosphate Production | |

| LPA₂ | Weaker Inhibition | Inositol Phosphate Production | |

| LPA₄, LPA₅, LPA₆ | No Activity | Various Functional Assays |

Visualization of Core Signaling Pathways Modulated by this compound

By antagonizing LPA₁ and LPA₃, this compound effectively blocks their downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and the point of inhibition.

LPA-Induced RhoA Activation Pathway

Caption: this compound blocks LPA₁/₃, inhibiting Gα₁₂/₁₃-mediated RhoA activation.

LPA-Induced PI3K/Akt Signaling Pathway

Caption: this compound inhibits LPA₁/₃-Gαᵢ/ₒ signaling, preventing PI3K/Akt activation.

LPA-Induced MAPK/ERK Signaling Pathway

Caption: this compound blocks the LPA-induced, Gαᵢ/ₒ-mediated MAPK/ERK signaling cascade.

Experimental Protocols

Detailed and reproducible methodologies are crucial for studying LPA signaling and its inhibitors. Below are protocols for key experiments cited in the literature.

Protocol: Matrigel Invasion Assay

This assay quantifies the invasive potential of cells in response to chemoattractants like LPA and the inhibitory effect of antagonists like this compound.

Workflow Diagram

Caption: Workflow for a standard Matrigel cell invasion assay.

Methodology:

-

Preparation: Thaw Matrigel on ice and dilute with cold, serum-free cell culture medium. Coat the upper surface of Transwell inserts (8.0 µm pore size) with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Cell Culture: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours to minimize basal signaling activity.

-

Treatment: Harvest the starved cells and resuspend them in serum-free medium. For inhibitor studies, pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Add medium containing LPA (e.g., 1 µM) as the chemoattractant to the lower chamber. Include controls with vehicle in both chambers.

-

Incubation: Incubate the plates for a period suitable for the cell type (typically 24-48 hours) at 37°C in a humidified incubator.

-

Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with a solution like crystal violet.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields per insert. Compare the number of invaded cells between different treatment groups.

Protocol: RhoA Activation Assay (Rhotekin Pull-Down)

This assay measures the amount of active, GTP-bound RhoA in cell lysates, providing a direct readout of pathway activation.

Methodology:

-

Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells and then stimulate with LPA (e.g., 1 µM) for short time points (e.g., 0, 1, 3, 5, 10 minutes). To test an inhibitor, pre-treat with this compound before LPA stimulation.

-

Lysis: Immediately stop the stimulation by washing cells with ice-cold PBS and lysing them in a specific Rho activation lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Pull-Down: Incubate the clarified supernatant with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (like Rhotekin or ROCK) coupled to glutathione-agarose beads. This specifically captures GTP-bound (active) RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a RhoA-specific antibody. Also, run a sample of the total cell lysate ("input") to normalize for the total amount of RhoA protein in each sample.

Protocol: Western Blotting for Phosphorylated ERK and Akt

This is a standard technique to assess the activation state of key downstream kinases.

Methodology:

-

Sample Preparation: Treat and lyse cells as described in the RhoA activation assay. Ensure the lysis buffer contains both protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK (Thr202/Tyr204) or anti-phospho-Akt (Ser473)).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK or anti-total Akt).

Conclusion

The LPA signaling network is a complex and critical regulator of cellular behavior with profound implications for human health and disease. This compound serves as a specific and potent pharmacological tool to probe the functions of the LPA₁ and LPA₃ receptors. Its ability to block key downstream pathways, including the RhoA, PI3K/Akt, and MAPK/ERK cascades, underlies its therapeutic potential, particularly in oncology and fibrosis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers aiming to further elucidate the intricacies of LPA signaling and develop novel therapeutic interventions targeting this axis.

References

A Comprehensive Technical Guide to the Biological Activity of Ki16198

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biological activity of Ki16198, a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors. It details its mechanism of action, summarizes its quantitative effects, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is the methyl ester of Ki16425 and functions as a competitive antagonist for lysophosphatidic acid (LPA) receptors.[1][2] Its primary activity is directed against LPA receptor 1 (LPA₁) and LPA receptor 3 (LPA₃), with weaker inhibitory effects on LPA₂.[1][3] It has been shown to have no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[1] By blocking LPA₁ and LPA₃, this compound effectively inhibits the downstream signaling cascades initiated by LPA, a bioactive lipid that plays a crucial role in various cellular processes, including proliferation, migration, and survival. The oral administration of this compound makes it a valuable tool for in vivo studies and a potential therapeutic agent, particularly in the context of cancer.

Quantitative Biological Activity Data

The inhibitory potency of this compound has been quantified in various assays. The data below summarizes its binding affinity and functional antagonism at different LPA receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Kᵢ Value (μM) | Assay Type | Reference |

| LPA₁ | 0.34 | Inositol Phosphate Production | |

| LPA₃ | 0.93 | Inositol Phosphate Production | |

| LPA₂ | Weaker Inhibition | Inositol Phosphate Production |

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| YAPC-PD (Pancreatic Cancer) | Cell Migration & Invasion | 0-10 μM | Potent inhibition of LPA-induced migration and invasion, similar to Ki16425. | |

| Panc-1, CFPAC-1, BxPC-3 | Matrigel Invasion | Not Specified | Inhibition of LPA-induced invasion. | |

| YAPC-PD | MMP-9 Expression | 10 μM | Significant decrease in LPA-induced proMMP-9 protein and mRNA expression. | |

| lpa1Δ-1 and lpa1Δ+-1 | Cell Proliferation | 1 μM | ~70% inhibition of proliferation. |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| YAPC-PD Xenograft Mice | 1 mg in 500 µl (Oral), daily for 28 days | Significantly decreased tumor weight, ascites volume, and metastasis to liver, lung, and brain. | |

| YAPC-PD Xenograft Mice | 2 mg/kg | Significantly decreased total metastatic node weight and reduced ascites formation by ~50%. | |

| Rat Model | 60 mg/kg (Oral) | Significantly inhibited lactate-induced limb lesions. |

LPA Signaling and this compound Inhibition

LPA receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, couple to various heterotrimeric G proteins (Gi/o, Gq/11, G12/13) to initiate downstream signaling. These pathways, including the Ras/Raf/MAPK, PLC, and PI3K-Akt pathways, are fundamental to cell migration, proliferation, and survival. This compound exerts its biological effect by preventing LPA from binding to LPA₁ and LPA₃, thereby blocking these signaling cascades.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.

This assay quantifies the activity of Gq/11-coupled receptors like LPA₁ and LPA₃.

-

Cell Culture: Cells overexpressing specific LPA receptor subtypes are cultured in appropriate media.

-

Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Stimulation: Cells are washed and then stimulated with LPA in the presence or absence of various concentrations of this compound.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted using a suitable method (e.g., perchloric acid precipitation followed by ion-exchange chromatography).

-

Quantification: The amount of radioactive inositol phosphates is measured by scintillation counting to determine the level of receptor activation and inhibition.

This assay measures the invasive potential of cancer cells in vitro.

-

Chamber Preparation: Transwell inserts with an 8-μm pore size are coated with Matrigel, a basement membrane matrix.

-

Cell Seeding: Cancer cells (e.g., YAPC-PD) are serum-starved and then seeded onto the upper chamber in a serum-free medium.

-

Treatment: The lower chamber contains a chemoattractant (e.g., 1 μM LPA) with or without the antagonist (this compound).

-

Incubation: The chambers are incubated for a specified period (e.g., 48 hours) to allow for cell invasion through the Matrigel and membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

This technique is used to measure changes in gene expression, such as for matrix metalloproteinases (MMPs).

-

Cell Treatment: Pancreatic cancer cells are incubated with or without LPA and/or this compound for a set time (e.g., 12 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

-

PCR Amplification: The cDNA is used as a template for PCR amplification with specific primers for the gene of interest (e.g., MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. Real-time detection is achieved using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method.

Anticancer Activity: A Logical Framework

This compound's efficacy in cancer models, particularly pancreatic cancer, stems from its direct inhibition of LPA-driven pathological processes. The compound's oral bioavailability allows it to systemically target LPA receptors, leading to a reduction in tumor growth, invasion, and metastasis. This is achieved, at least in part, by downregulating the production of enzymes like MMPs, which are critical for the degradation of the extracellular matrix during cancer cell invasion.

Summary and Conclusion

This compound is a well-characterized, orally active antagonist of LPA₁ and LPA₃ receptors. Its biological activity has been demonstrated through a variety of in vitro and in vivo experiments. By inhibiting key LPA-mediated signaling pathways, this compound effectively reduces cancer cell migration, invasion, and metastasis, particularly in pancreatic cancer models. This inhibitory action is associated with the downregulation of MMP production. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of LPA receptor antagonism in oncology and other diseases.

References

An In-depth Technical Guide to the Pharmacology of Ki16198

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. As the methyl ester of its active metabolite, Ki16425, this compound serves as a valuable research tool for investigating the roles of LPA1 and LPA3 signaling in various physiological and pathological processes, most notably in cancer biology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and its effects in both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts targeting the LPA signaling axis.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). Of the six identified LPARs (LPA1-6), LPA1 and LPA3 are frequently implicated in cell proliferation, migration, and survival, making them attractive targets for therapeutic intervention, particularly in oncology. This compound has emerged as a selective antagonist for LPA1 and LPA3, demonstrating efficacy in preclinical models of cancer by inhibiting tumor growth and metastasis. This guide will delve into the core pharmacological aspects of this compound, providing the detailed information necessary for its application in research and drug discovery.

Mechanism of Action

This compound is the methyl ester of Ki16425 and acts as a competitive antagonist at the LPA1 and LPA3 receptors.[1][2] Upon oral administration, it is presumed to be hydrolyzed to its active form, Ki16425, which then competes with LPA for binding to LPA1 and LPA3. This antagonism blocks the activation of downstream signaling cascades initiated by these receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active form, Ki16425.

Table 1: Receptor Binding and Inhibition Constants (Ki)

| Compound | Receptor | Ki (μM) | Cell Line | Assay | Reference |

| This compound | LPA1 | 0.34 | - | Inositol Phosphate Production | [1][3] |

| This compound | LPA3 | 0.93 | - | Inositol Phosphate Production | [1] |

| Ki16425 | LPA1 | 0.34 | RH7777 | Inositol Phosphate Production | |

| Ki16425 | LPA2 | 6.5 | RH7777 | Inositol Phosphate Production | |

| Ki16425 | LPA3 | 0.93 | RH7777 | Inositol Phosphate Production |

Note: this compound shows weaker inhibition for LPA2 and no significant activity at LPA4, LPA5, and LPA6.

Table 2: In Vitro Functional Activity (IC50)

| Compound | Assay | Cell Line | IC50 (μM) | Reference |

| Ki16425 | Inhibition of LPA-induced Cell Migration (Directionality) | BxPC3 | ≈ 1.86 |

Signaling Pathways

This compound exerts its effects by blocking LPA1 and LPA3-mediated signaling pathways. These receptors couple to multiple G proteins, including Gi/o, Gq/11, and G12/13, to initiate diverse downstream cellular responses.

LPA1 Signaling Pathway

Activation of LPA1 by LPA leads to the activation of Gi/o, Gq/11, and G12/13 proteins. The Gi/o pathway can lead to the activation of the PI3K-Tiam1-Rac signaling cascade, which is involved in cell spreading and motility. The G12/13 pathway activates Rho, a key regulator of the actin cytoskeleton and cell migration.

LPA3 Signaling Pathway

LPA3 primarily couples to Gi/o and Gq/11 proteins. The activation of Gq/11 leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is crucial for intracellular calcium mobilization and the activation of Protein Kinase C (PKC), which can lead to the expression of Matrix Metalloproteinases (MMPs) involved in cancer cell invasion.

Experimental Protocols

In Vitro Assays

This assay is used to determine the antagonist activity of this compound at Gq/11-coupled LPA receptors. The protocol is based on the method described by Ohta et al. (2003).

Cell Line: RH7777 cells stably expressing human LPA1 or LPA3 receptors.

Protocol:

-

Seed RH7777 cells in 24-well plates and grow to confluency.

-

Label the cells by incubating overnight in inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/ml).

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with a submaximal concentration of LPA for 30 minutes at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).

-

Quantify the radioactivity by liquid scintillation counting.

-

Calculate the inhibition of LPA-induced inositol phosphate production by this compound to determine its Ki value.

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Cell Lines: Pancreatic cancer cell lines such as BxPC-3, PANC-1, and YAPC-PD.

Protocol (Transwell Assay):

-

Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).

-

Starve the pancreatic cancer cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., LPA or 10% FBS) to the lower chamber.

-

Incubate the plates for 24-48 hours at 37°C.

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

-

Count the number of migrated/invaded cells in several microscopic fields.

-

Calculate the percentage of inhibition of migration/invasion by this compound.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the in vivo efficacy of orally administered this compound on tumor growth and metastasis.

Animal Model: Male athymic nude mice (e.g., BALB/c nude mice), 6-8 weeks old.

Cell Line: YAPC-PD human pancreatic cancer cell line.

Protocol:

-

Culture YAPC-PD cells and harvest them during the exponential growth phase.

-

Inoculate the nude mice with YAPC-PD cells (e.g., 2 x 10⁶ cells) intraperitoneally.

-

Prepare the this compound formulation for oral administration: 1 mg of this compound in 500 μL of PBS containing 12.5% DMSO.

-

Administer this compound or the vehicle control to the mice daily by oral gavage, starting from the day of tumor cell inoculation.

-

Monitor the mice daily for signs of toxicity and measure body weight regularly.

-

After a predetermined period (e.g., 28 days), euthanize the mice.

-

Excise and weigh the primary tumors.

-

Collect and measure the volume of ascitic fluid.

-

Harvest organs such as the liver, lungs, and brain to assess for metastases.

-

Analyze ascitic fluid for MMP levels (e.g., by gelatin zymography).

Conclusion

This compound is a selective and orally bioavailable antagonist of LPA1 and LPA3 receptors. Its ability to inhibit key cancer-related processes such as cell migration, invasion, and metastasis in preclinical models highlights the therapeutic potential of targeting the LPA1/3 signaling axis. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of LPA in health and disease and for the development of novel therapeutics targeting these pathways.

References

- 1. Rho-dependent, Rho kinase-independent inhibitory regulation of Rac and cell migration by LPA1 receptor in Gi-inactivated CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational pancreatic cancer research: A comparative study on patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

The Role of Ki16198 in Cell Migration and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ki16198, a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It details the compound's mechanism of action in inhibiting cancer cell migration and invasion, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying signaling pathways.

Introduction: The LPA-LPAR Axis in Cancer Metastasis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a multitude of cellular processes, including proliferation, survival, and migration.[1][2][3] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), specifically LPAR1 through LPAR6.[1][4] The LPA signaling axis is frequently dysregulated in various cancers, where it is strongly implicated in tumor progression, invasion, and metastasis.

Particularly, the LPA1 receptor is abundantly expressed in several cancer types, including pancreatic and lung cancer, where it stimulates cell migration and invasion. This makes the LPA-LPAR axis a compelling target for therapeutic intervention. This compound is a specific, orally active antagonist developed to target LPA1 and LPA3 receptors, thereby blocking the downstream signaling cascades that promote cancer cell motility.

Mechanism of Action: this compound as an LPA1/LPA3 Antagonist

This compound is a methyl ester derivative of Ki16425, a well-characterized LPA1/LPA3 antagonist. Its primary mechanism involves competitively binding to LPA1 and LPA3 receptors, preventing the binding of endogenous LPA. Activation of LPA1 and LPA3 by LPA typically triggers the coupling of heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. This initiates downstream signaling pathways, most notably the Rho/ROCK pathway, which is a master regulator of cytoskeletal dynamics.

Activation of the Rho pathway leads to the formation of actin stress fibers and focal adhesions, driving the morphological changes necessary for cell movement and invasion through the extracellular matrix (ECM). By blocking the initial LPA binding step, this compound effectively shuts down this entire signaling cascade, resulting in the inhibition of cell migration and invasion.

References

- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]